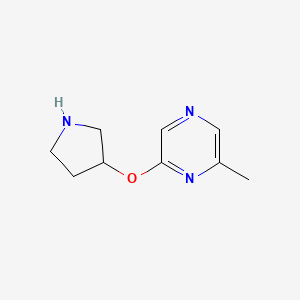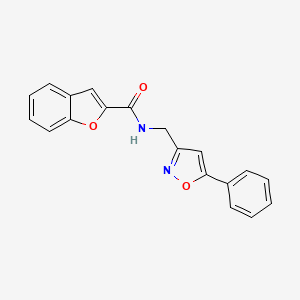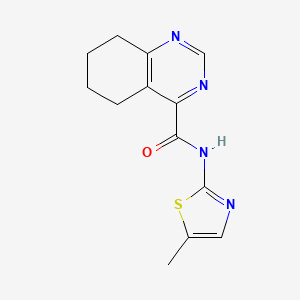
2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine” is a heterocyclic compound. It has a molecular formula of C9H13N3O and a molecular weight of 179.223. The compound is also known as 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyrazine ring is a six-membered ring with two nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Structural and Electrochemical Characteristics
The synthesis and structural characterization of various pyrazine derivatives, including 2,6-di(pyrid-2-yl)pyrazine, highlight their potential in crafting homoleptic iron(II) and cobalt(II) complexes. These complexes are noted for their distinct spin states and electrochemical properties, suggesting their utility in materials science and catalysis. The electrochemical behavior of these compounds correlates with the nitrogen content of the ligands, indicating their applicability in electrochemical sensors and devices (Cook et al., 2013).
Biologically Active Compounds
Research on nitrogen-containing heterocyclic compounds, including pyrazines, underscores their significance in pharmaceuticals and agrochemicals. Pyrazines' roles as intermediates for pharmaceuticals, flavors, and fragrances, and their involvement in the synthesis of anti-tuberculosis drugs, highlight their wide-ranging applications in medicinal chemistry and bioactive molecule development (Higasio & Shoji, 2001).
Anticancer Potential
A study on the isolation of compounds from the fermentation broth of Jishengella endophytica, including pyrazine derivatives, demonstrated significant anti-H1N1 activity. This research suggests the potential of pyrazine derivatives in developing antiviral agents, particularly as leads for anti-influenza drugs, thus contributing to the field of antiviral chemotherapy (Wang et al., 2014).
Organic Electronics and Dyes
The synthesis of dipyrrolopyrazine derivatives and their investigation for optical and thermal properties indicates the relevance of pyrazine derivatives in developing organic materials for optoelectronic applications. These findings underscore the potential of pyrazine-based compounds in the creation of novel materials for electronic devices (Meti et al., 2017).
Supramolecular Chemistry
The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids elucidates the importance of the carboxylic acid-pyridine supramolecular synthon in controlling self-assembly in crystal structures. This research offers insights into the design principles for crystal engineering, particularly in the development of molecular materials with predetermined properties (Vishweshwar et al., 2002).
Eigenschaften
IUPAC Name |
2-methyl-6-pyrrolidin-3-yloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-4-11-6-9(12-7)13-8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWRYIOJIFOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)


![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)


![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

